Prolyl-beta-naphthylamide

Übersicht

Beschreibung

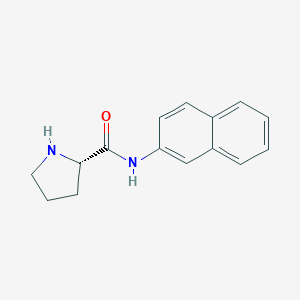

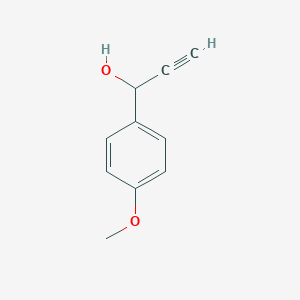

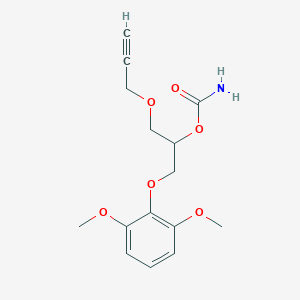

Prolyl-beta-naphthylamide is a molecule that has been used in various biochemical studies . It is a substrate for a new dipeptide naphthylamidase that hydrolyzes glycyl-prolyl-beta-naphthylamide . The molecule contains a total of 36 bonds .

Synthesis Analysis

The synthesis of Prolyl-beta-naphthylamide involves the enzymatic hydrolysis of amino acid beta-naphthylamides . A new chromogenic substrate, glycyl-nL-prolyl-fl-naphthylamide (Gly-Pro-fl-NA), was synthesized for evaluation in studies on the biochemistry and histochemistry of mammalian peptidases .Molecular Structure Analysis

The Prolyl-beta-naphthylamide molecule contains a total of 36 bonds, including 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amide (aliphatic) . It also contains a total of 34 atoms; 16 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis

Prolyl-beta-naphthylamide is involved in enzymatic reactions. It is a substrate for a new dipeptide naphthylamidase that hydrolyzes glycyl-prolyl-beta-naphthylamide . The enzymatic hydrolysis of L-Prolyl-beta-naphthylamide has been studied, and a colorimetric assay method for Prolylpeptide Hydrolase Activity has been developed .Wissenschaftliche Forschungsanwendungen

Prolyl-beta-naphthylamide has been used in studies examining enzymatic hydrolysis. Folk and Burstone (1956) found that this compound, along with hydroxyprolyl-beta-naphthylamide, was not hydrolyzed under certain conditions by human serum, urine, or salivas, but was hydrolyzed by certain animal tissues and whole saliva (Folk & Burstone, 1956).

Prolyl-beta-naphthylamidase from porcine liver has been compared to pig liver carboxylesterase, suggesting that these enzymes may be identical, based on experiments by Heymann and Peter (1993) (Heymann & Peter, 1993).

Polgár (1992) investigated prolyl oligopeptidase, a serine protease, using Prolyl-beta-naphthylamide-based substrates. This study provided insights into the enzyme’s binding site and the effects of charged residues on enzymatic rates (Polgár, 1992).

Takahashi, Ikai, and Takahashi (1989) purified and characterized proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa, and investigated its specificity for various peptidase substrates, including proline-beta-naphthylamide (Takahashi, Ikai, & Takahashi, 1989).

Inoue et al. (2003) studied the inhibition of prolyl aminopeptidase from Serratia marcescens using substrates based on Prolyl-beta-naphthylamide. This research contributed to understanding the enzyme's substrate recognition mechanism (Inoue et al., 2003).

Safety And Hazards

Prolyl-beta-naphthylamide is classified as a Carcinogenicity, Category 1B substance . It may cause cancer . Special instructions should be obtained before use, and medical advice should be sought if exposed or concerned . It should be stored locked up and disposed of in accordance with applicable laws and regulations .

Eigenschaften

IUPAC Name |

(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZATIIUZVDELT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936283 | |

| Record name | N-(Naphthalen-2-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prolyl-beta-naphthylamide | |

CAS RN |

16037-15-3 | |

| Record name | (2S)-N-2-Naphthalenyl-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16037-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016037153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Naphthalen-2-yl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)

![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)

![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)